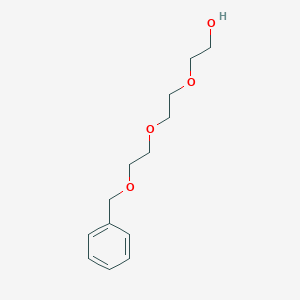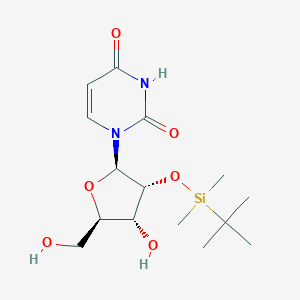
Triethylene Glycol Monobenzyl Ether
Vue d'ensemble
Description
Triethylene Glycol Monobenzyl Ether, also known as 2-[2-[2-(Benzyloxy)ethoxy]ethoxy]ethanol, is a compound with the molecular formula C13H20O4 . It is used for its solvent properties in various applications .
Molecular Structure Analysis
The molecular structure of Triethylene Glycol Monobenzyl Ether consists of a benzyl group attached to a triethylene glycol chain . The exact structure can be represented by the SMILES notation: C1=CC=C(C=C1)COCCOCCOCCO .
Chemical Reactions Analysis
Glycol ethers, including Triethylene Glycol Monobenzyl Ether, are known for their excellent solvency, chemical stability, and compatibility with water and a number of organic solvents . The etherification of glycerol with 1-butene involves a series of equilibrium reactions to produce mono-ethers, di-ethers, and tri-ethers .
Physical And Chemical Properties Analysis
Triethylene Glycol Monobenzyl Ether is a liquid at 20 degrees Celsius . It has a molecular weight of 240.29 g/mol . Its specific gravity is 1.09, and its refractive index is 1.51 . The compound is also characterized by its excellent solvency, chemical stability, and compatibility with water and a number of organic solvents .
Applications De Recherche Scientifique
1. Hydrogel Carrier for Acid Catalytic Reaction Triethylene glycol monobenzyl ether can be used in the synthesis of a polymer composite that acts as a hydrogel carrier for phosphotungstic acid, which is used for acid catalytic reactions in water . The heteropoly acid molecules are trapped in the hydrogel by hydrogen-bond interactions and do not leach out of the composite when washed with water . This composite can be used as a heterogeneous catalyst for the hydrolysis of ethyl ester in water .
Enzyme Catalysis
Triethylene glycol monobenzyl ether can be used in enzyme catalysis. For instance, it can be used in the transesterification of methyl 3-mercaptopropionate with tetraethylene glycol and poly (ethylene glycol)s, catalyzed by Candida antarctica Lipase B . The progress of the reactions can be monitored by 1 H-NMR spectroscopy .
Physical Interaction
Triethylene glycol monobenzyl ether can be used to study physical interactions, including dispersion forces and weak dipole–dipole interactions . These interactions result in a positive contribution .
Synthesis of Polymers
Triethylene glycol monobenzyl ether can be used in the synthesis of polymers. It can be used to synthesize poly (triethylene glycol methyl ether methacrylate) hydrogel .
Industrial Applications
Due to its properties, triethylene glycol monobenzyl ether can be used in various industrial applications. For instance, it can be used in the synthesis of a polymer composite that can be used as a heterogeneous catalyst .
Research and Development
Triethylene glycol monobenzyl ether is used in research and development. It is used in the study of thermodynamic properties of diethylene glycol .
Safety and Hazards
Triethylene Glycol Monobenzyl Ether can cause eye and skin irritation. Ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea . Inhalation of a mist of this material may cause respiratory tract irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
Mécanisme D'action
Target of Action
Triethylene Glycol Monobenzyl Ether, also known as triethyleneglycolmonobenzyl ether, is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of molecules designed to degrade specific proteins within cells. They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The compound interacts with its targets by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This interaction results in the alteration of protein levels within the cell, affecting cellular functions and potentially leading to therapeutic effects.
Biochemical Pathways
The primary biochemical pathway affected by Triethylene Glycol Monobenzyl Ether is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, and its manipulation can influence various downstream effects, including cell cycle regulation, DNA repair, and apoptosis.
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility, which could potentially impact its bioavailability .
Result of Action
The primary result of Triethylene Glycol Monobenzyl Ether’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific proteins targeted. For example, if the target protein is involved in disease progression, its degradation could potentially halt or reverse the disease state.
Action Environment
The action, efficacy, and stability of Triethylene Glycol Monobenzyl Ether can be influenced by various environmental factors. For instance, the compound’s stability could be affected by storage conditions Additionally, its action and efficacy could be influenced by the cellular environment, including the presence of specific target proteins and E3 ubiquitin ligases
Propriétés
IUPAC Name |
2-[2-(2-phenylmethoxyethoxy)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c14-6-7-15-8-9-16-10-11-17-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPHZILZNXDCNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371989 | |
| Record name | Triethylene Glycol Monobenzyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethylene Glycol Monobenzyl Ether | |
CAS RN |
55489-58-2 | |
| Record name | Triethylene Glycol Monobenzyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{2-[2-(benzyloxy)ethoxy]ethoxy}ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Benzoic acid, 4-[(1-oxo-2-propenyl)amino]-, methyl ester (9CI)](/img/structure/B150668.png)


